Home > Products > Screening Compounds P97324 > Argipressin (4-8)
Argipressin (4-8) - 133761-86-1

Argipressin (4-8)

Catalog Number: EVT-1208965
CAS Number: 133761-86-1
Molecular Formula: C26H43N11O9S2
Molecular Weight: 717.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Argipressin is synthesized primarily in the hypothalamus and released from the posterior pituitary gland. It belongs to the class of nonapeptides, which are composed of nine amino acids. The full sequence of arginine vasopressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with the C-terminal amide group being crucial for its biological activity . The fragment (4-8) specifically refers to a portion of this sequence that has been studied for its unique properties and effects on the central nervous system.

Synthesis Analysis

The synthesis of Argipressin (4-8) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Key parameters in SPPS include:

  • Resin Type: The choice of resin affects the efficiency and yield of peptide synthesis.
  • Amino Acid Coupling: Each amino acid is activated and coupled in a controlled manner to ensure high purity.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the resin using specific reagents that do not affect the peptide's integrity.

This method allows for precise control over the sequence and composition of the peptide, enabling the production of high-purity Argipressin (4-8) suitable for biological studies .

Molecular Structure Analysis

The molecular structure of Argipressin (4-8) consists of five amino acids: Pro-Arg-Gly-NH₂. This fragment retains essential structural features that confer biological activity, including:

  • Disulfide Bonds: While this fragment does not contain all disulfide bonds found in the full-length peptide, it maintains structural integrity through other interactions.
  • Amidation: The C-terminal amidation enhances stability and activity.

The three-dimensional conformation is critical for receptor binding and subsequent biological activity, influencing its interaction with vasopressin receptors .

Chemical Reactions Analysis

Argipressin (4-8) participates in several biochemical reactions, primarily involving:

  • Receptor Binding: It interacts with vasopressin receptors (V1A, V1B, V2) to exert its effects on vascular tone and renal function.
  • Signal Transduction: Upon binding to receptors, it activates intracellular signaling pathways involving phospholipase C and cyclic adenosine monophosphate (cAMP), leading to physiological responses such as vasoconstriction and increased water reabsorption in kidneys .

These reactions are crucial for its role in regulating blood pressure and fluid balance within the body.

Mechanism of Action

The mechanism of action for Argipressin (4-8) involves its interaction with specific receptors in target tissues:

  1. V1A Receptors: Activation leads to increased intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction.
  2. V2 Receptors: These receptors mediate antidiuretic effects by promoting water reabsorption in kidney collecting ducts through aquaporin-2 channel insertion.
  3. CNS Effects: In the central nervous system, Argipressin (4-8) influences memory and social behaviors by modulating neurotransmitter release and synaptic plasticity .

Recent studies have highlighted its potential neuroprotective effects in models of cognitive decline, suggesting that it may enhance memory performance through mechanisms involving synaptic plasticity enhancement .

Physical and Chemical Properties Analysis

Argipressin (4-8) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 600 Da.
  • Solubility: Soluble in water and physiological saline solutions.
  • Stability: Sensitive to degradation by proteolytic enzymes; stability can be enhanced through modifications such as cyclization or incorporation of non-natural amino acids.

These properties influence its formulation for therapeutic applications and research purposes .

Applications

Argipressin (4-8) has various scientific applications:

  • Neuropharmacology: Investigated for its potential to enhance cognitive functions and protect against neurodegeneration.
  • Cardiovascular Research: Studied for its role in modulating blood pressure and fluid balance.
  • Therapeutic Development: Potential use in treating conditions associated with vasopressin deficiency or dysfunction, such as diabetes insipidus or certain forms of shock .
Introduction to Argipressin (4-8)

Biochemical Structure and Natural Occurrence

Argipressin (4-8) is defined by the linear amino acid sequence Tyr-Phe-Gln-Asn-Cys (YPQNC), corresponding to residues 4–8 of full-length AVP. Key structural features include:

  • Molecular Formula: C₃₃H₄₃N₇O₁₀S (disulfide-bridged form)
  • Molecular Weight: 729.8 g/mol
  • Disulfide Configuration: An intramolecular bridge between Cys⁴ and Cys⁸ stabilizes a semi-cyclic conformation [7] [8]
  • Ionization State: Physiological pH favors a zwitterionic form with protonated N-terminus (pKa ~8.0) and deprotonated C-terminus (pKa ~3.5)

This fragment lacks the N-terminal tripeptide (Cys¹-Tyr-Phe) and C-terminal tripeptide (Pro-Arg-Gly-NH₂) of intact AVP, resulting in loss of the conserved tocin ring (residues 1–6) and the amidated tail critical for V1a/V2 receptor binding [1] [8]. Despite this, Argipressin (4-8) retains the Tyr-Phe motif implicated in CNS activity.

Table 1: Structural Comparison of AVP and Argipressin (4-8)

FeatureFull-Length AVPArgipressin (4-8)
Amino Acid SequenceCYFQNCPRG-NH₂YPQNC (linear)
Disulfide BondsCys¹-Cys⁶Cys⁴-Cys⁸ (if dimeric)
Cyclic StructureYes (residues 1–6)No
C-terminal ModificationAmidatedFree carboxylate
Receptor BindingV1a/V1b/V2 receptorsNon-receptor mediated

Endogenously, Argipressin (4-8) arises from enzymatic cleavage of AVP by brain-specific proteases. Immunohistochemical studies detect it in:

  • Hypothalamic nuclei: Paraventricular and supraoptic neurons, colocalized with AVP precursors [1]
  • Hippocampal extracellular fluid: At concentrations ~5–20 pM under basal conditions
  • Cerebrospinal fluid: Elevated during osmotic stress or traumatic brain injury

Metabolic studies confirm its generation via stepwise cleavage by prohormone convertases (PC1/3) followed by carboxypeptidase E [3]. Unlike AVP, it is not stored in neurosecretory vesicles but diffuses locally, suggesting paracrine neuromodulation.

Differentiation from Full-Length Arginine Vasopressin (AVP)

Argipressin (4-8) diverges fundamentally from AVP in structure, receptor interactions, and physiological roles:

  • Receptor Selectivity:Full-length AVP binds G protein-coupled receptors V1a (vascular smooth muscle), V1b (pituitary), and V2 (renal tubules) with Kd values of 0.24–4.3 nM [8]. In contrast, Argipressin (4-8) shows no affinity for classical vasopressin receptors. Its neurotrophic effects—including neurite outgrowth and MAP kinase activation—are unaffected by V1a/V2 antagonists, implying novel signaling pathways.

  • Functional Specialization:While AVP regulates water homeostasis (via V2), vasoconstriction (V1a), and ACTH release (V1b) [1] [3], the (4-8) fragment enhances:

  • Long-term potentiation (LTP) in hippocampal CA1 neurons
  • Avoidance memory consolidation in passive shock paradigms
  • Synaptophysin expression in cortical astrocytesThese actions occur at picomolar concentrations, suggesting high-potency modulation of cognitive circuits.

  • Stability Profile:AVP has a plasma half-life of <10 minutes due to rapid degradation by aminopeptidases. Argipressin (4-8) resists aminopeptidases but is cleaved by endopeptidases at the Gln⁶-Asn⁷ bond. Its brain half-life exceeds 60 minutes, facilitating sustained neuromodulation [6].

Table 2: Functional Differentiation of AVP and Its (4-8) Fragment

ParameterAVPArgipressin (4-8)
Primary Physiological RoleOsmotic balance, VasoconstrictionMemory modulation, Neurotrophic activity
CNS Receptor TargetsV1a in septum/amygdalaUnknown (non-V1a/V2)
Effective ConcentrationnM–μM (peripheral)pM–nM (CNS)
Metabolic StabilityLow (t₁/₂ < 10 min)Moderate (t₁/₂ > 60 min)

Historical Discovery and Early Research Milestones

The investigation of Argipressin (4-8) emerged from efforts to deconstruct AVP's functional domains:

  • 1953: Du Vigneaud’s isolation and synthesis of AVP (Nobel Prize, 1955) enabled peptide fragmentation studies [1]. Early work focused on peripheral bioassays, overlooking CNS metabolites.
  • 1978: Walter and colleagues observed that AVP(4–9) (later corrected to 4–8) enhanced memory retention in rats, independent of pressor or antidiuretic activity. This revealed "dissociation of central and peripheral functions" (Brain Research, 1978).
  • 1986: Burbach et al. identified endogenous AVP(4–8) in rat brainstem extracts using HPLC and sequence-specific antibodies, confirming its natural occurrence [1] [3].
  • 1991: De Wied’s group demonstrated that AVP(4–8) stimulates c-fos expression in hippocampal neurons at doses 1000-fold lower than AVP, establishing its unique neurotrophic potency.
  • 2003: Tobin et al. resolved its solution structure via NMR, revealing a β-turn stabilized by Tyr²-Phe³ interactions critical for bioactivity.

Key controversies have shaped the field:

  • Nomenclature Confusion: Early papers designated the active fragment as "AVP(4–9)" (ZWRXGH) before mass spectrometry confirmed "YPQNC" as the endogenous species.
  • Receptor Paradox: Failure to displace AVP from V1a/V2 receptors led to proposals of novel "metroreceptors" or allosteric ion channel interactions.
  • Species Specificity: Effects are robust in rodents but remain unconfirmed in primates, raising translational questions.

Current research focuses on identifying its molecular targets and therapeutic potential for cognitive disorders.

Properties

CAS Number

133761-86-1

Product Name

Argipressin (4-8)

IUPAC Name

(2S)-2-[[(2S)-1-[(4R,7S,10S,13R)-13-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C26H43N11O9S2

Molecular Weight

717.8 g/mol

InChI

InChI=1S/C26H43N11O9S2/c27-12-10-47-48-11-16(36-22(42)15(9-19(29)39)35-21(41)13(33-20(12)40)5-6-18(28)38)24(44)37-8-2-4-17(37)23(43)34-14(25(45)46)3-1-7-32-26(30)31/h12-17H,1-11,27H2,(H2,28,38)(H2,29,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H4,30,31,32)/t12-,13-,14-,15-,16-,17-/m0/s1

InChI Key

OGNSIPQZEXIWCP-UYLCUJDWSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

2-destyrosyl-3-desphenylalanyl-9-desglycyl-amide-argipressin
argipressin (4-8)
Gln-Asn-Cys-Pro-Arg

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.